2-Chloro-1-(5-chloro-2-methylphenyl)ethanone
Overview
Description
2-Chloro-1-(5-chloro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Cl2O. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, along with a ketone functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone can be achieved through several methods. One common method involves the reaction of chloroacetyl chloride with 5-chloro-2-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride in a solvent like carbon disulfide . The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted ethanones with various functional groups replacing the chlorine atoms.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(5-chloro-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: Similar structure with a methoxy group instead of a hydroxyl group.
2-Chloro-5-methylphenyl isocyanate: Contains an isocyanate group instead of a ketone.
2-Chloro-5-methylphenol: Lacks the ethanone group, having a hydroxyl group instead.
Uniqueness
2-Chloro-1-(5-chloro-2-methylphenyl)ethanone is unique due to its specific substitution pattern and the presence of both chlorine atoms and a ketone functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-1-(5-chloro-2-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXFECVAWSLKFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495550 | |
Record name | 2-Chloro-1-(5-chloro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58657-28-6 | |
Record name | 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58657-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(5-chloro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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